molecular formula C13H23NO B5760860 N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide

N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide

Katalognummer B5760860
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: QQHNEYXODDQVBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide, commonly known as PACAP-27, is a neuropeptide that plays an important role in the regulation of various physiological processes. PACAP-27 was first isolated from ovine hypothalamus in 1989 and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

PACAP-27 exerts its effects by binding to specific receptors on the cell surface, known as PAC1, VPAC1, and VPAC2 receptors. The binding of PACAP-27 to these receptors activates various signaling pathways, including the adenylate cyclase-cAMP-PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. These signaling pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
PACAP-27 has a wide range of biochemical and physiological effects, including neuroprotection, vasodilation, anti-inflammatory effects, and modulation of the immune system. PACAP-27 can also regulate the release of various hormones, including growth hormone, prolactin, and insulin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using PACAP-27 in lab experiments is its stability, which allows for long-term storage and easy handling. Additionally, PACAP-27 has a high affinity for its receptors, making it a potent and specific ligand for studying the signaling pathways involved. However, one of the limitations of using PACAP-27 in lab experiments is its high cost, which can limit its widespread use.

Zukünftige Richtungen

There are several future directions for the research on PACAP-27. One potential direction is the development of PACAP-27 analogs with improved pharmacokinetic properties and enhanced efficacy. Another direction is the investigation of the role of PACAP-27 in various diseases, including metabolic disorders and autoimmune diseases. Additionally, the use of PACAP-27 as a therapeutic agent in clinical trials for various diseases should be explored further.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential therapeutic applications. The synthesis method of PACAP-27 involves solid-phase peptide synthesis, and it exerts its effects by binding to specific receptors on the cell surface. PACAP-27 has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. The future directions for research on PACAP-27 include the development of analogs with improved pharmacokinetic properties and the investigation of its role in various diseases.

Synthesemethoden

The synthesis of PACAP-27 involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The synthesis begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of other amino acids. After the completion of the peptide sequence, the peptide is cleaved from the solid support and purified to obtain the final product.

Wissenschaftliche Forschungsanwendungen

PACAP-27 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, PACAP-27 has been shown to have neuroprotective effects and can promote neuronal survival and regeneration. In cardiovascular diseases, PACAP-27 has been shown to have vasodilatory effects and can protect against ischemic injury. In cancer, PACAP-27 has been shown to inhibit tumor growth and promote apoptosis.

Eigenschaften

IUPAC Name

N-(4-propyl-1-bicyclo[2.2.2]octanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-3-4-12-5-8-13(9-6-12,10-7-12)14-11(2)15/h3-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHNEYXODDQVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CCC(CC1)(CC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.